Theophylline, 7-(3-guanidinopropyl)-, hemisulfate (salt)

Description

Overview of Theophylline, 7-(3-Guanidinopropyl)-, Hemisulfate (Salt)

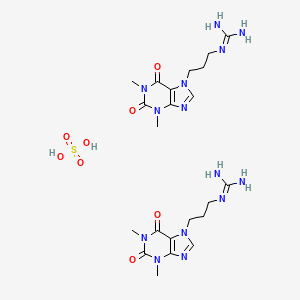

Theophylline, 7-(3-guanidinopropyl)-, hemisulfate (salt) (CAS No. 1234423-98-3) is a chemically modified derivative of theophylline, a methylxanthine naturally found in tea leaves and cocoa beans. The parent compound, theophylline, is a well-characterized bronchodilator with the molecular formula $$ \text{C}7\text{H}8\text{N}4\text{O}2 $$ and a molecular weight of 180.17 g/mol. The derivative introduces a 3-guanidinopropyl group at the 7-position of the purine ring, followed by salt formation with hemisulfate. This structural modification aims to enhance pharmacological properties such as receptor binding affinity and solubility, potentially expanding its therapeutic applications beyond traditional respiratory uses.

Table 1: Structural Comparison of Theophylline and Its Derivative

| Property | Theophylline | 7-(3-Guanidinopropyl)-, Hemisulfate (Salt) |

|---|---|---|

| Molecular Formula | $$ \text{C}7\text{H}8\text{N}4\text{O}2 $$ | $$ \text{C}{10}\text{H}{17}\text{N}7\text{O}2 \cdot \frac{1}{2}\text{H}2\text{SO}4 $$ |

| Molecular Weight | 180.17 g/mol | 367.39 g/mol |

| Key Functional Groups | Methylxanthine | Guanidinopropyl, sulfate |

| Primary Applications | Bronchodilation | Investigational (e.g., anticancer) |

The guanidinopropyl moiety introduces a positively charged group at physiological pH, which may improve interactions with negatively charged biological targets, such as phosphate-containing enzymes or nucleic acids. The hemisulfate counterion further modulates solubility, a critical factor in drug formulation.

Historical Context and Discovery

Theophylline has been utilized medicinally since the 19th century, with its bronchodilatory effects first documented in 1888. In contrast, the 7-(3-guanidinopropyl) derivative represents a modern innovation, synthesized to address limitations of the parent compound, such as narrow therapeutic index and dose-dependent side effects. The exact timeline of its discovery remains undocumented in public literature, but its CAS registry (1234423-98-3) suggests synthesis and characterization occurred in the early 21st century as part of efforts to develop xanthine derivatives with enhanced selectivity.

The rationale for guanidinium functionalization stems from its role in molecular recognition. Guanidinium groups are known to form strong electrostatic and hydrogen-bonding interactions with anions, such as phosphate groups in DNA or phospholipid membranes. This property has been exploited in drug design to improve target engagement, as evidenced by guanidinium-containing antiviral agents and anion-exchange membranes.

Significance in Contemporary Chemical Research

Current research on theophylline derivatives focuses on repurposing their pharmacological scaffold for novel applications. The 7-(3-guanidinopropyl) variant is under investigation for potential anticancer properties, possibly due to interactions with overexpressed anion transporters in tumor cells or modulation of intracellular signaling pathways. For example, guanidinium groups enhance membrane permeability in anion-exchange systems, a mechanism that could facilitate drug uptake in malignant tissues.

Additionally, the compound’s structural features make it a candidate for studying xanthine receptor interactions. Theophylline itself inhibits phosphodiesterase (PDE) enzymes and antagonizes adenosine receptors, but the guanidinopropyl modification may alter these activities. Preliminary studies suggest that such derivatives could exhibit dual mechanisms—retaining PDE inhibition while gaining affinity for novel targets like protein kinases or ion channels.

Scope and Objectives of the Review

This review consolidates available data on theophylline, 7-(3-guanidinopropyl)-, hemisulfate (salt), with three objectives:

- To elucidate its chemical identity and distinguish it from the parent compound.

- To evaluate its potential applications based on structural and functional studies.

- To identify gaps in current knowledge and propose directions for future research.

Properties

CAS No. |

85460-93-1 |

|---|---|

Molecular Formula |

C22H36N14O8S |

Molecular Weight |

656.7 g/mol |

IUPAC Name |

2-[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propyl]guanidine;sulfuric acid |

InChI |

InChI=1S/2C11H17N7O2.H2O4S/c2*1-16-8-7(9(19)17(2)11(16)20)18(6-15-8)5-3-4-14-10(12)13;1-5(2,3)4/h2*6H,3-5H2,1-2H3,(H4,12,13,14);(H2,1,2,3,4) |

InChI Key |

WRFYUPBJZOOBTR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN=C(N)N.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN=C(N)N.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Theophylline, 7-(3-guanidinopropyl)-, hemisulfate (salt) typically involves the reaction of theophylline with 3-guanidinopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of Theophylline, 7-(3-guanidinopropyl)-, hemisulfate (salt) involves large-scale synthesis using batch or continuous flow reactors. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent quality. The product is then purified using techniques such as crystallization, filtration, and drying.

Chemical Reactions Analysis

Types of Reactions

Theophylline, 7-(3-guanidinopropyl)-, hemisulfate (salt) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form reduced derivatives.

Substitution: The guanidinopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Clinical Applications

-

Respiratory Disorders

- Asthma and COPD Management : Theophylline is effective in controlling symptoms of asthma and COPD by dilating airways and improving airflow. Its use is often reserved for patients who do not respond adequately to other therapies .

- Acute Exacerbations : In cases of acute exacerbations of asthma or COPD, theophylline may be administered to provide rapid relief .

-

Neurological Applications

- Intracranial Pressure Management : Recent studies have indicated that theophylline can increase intracranial pressure in patients suffering from conditions like hydrocephalus. A case report documented a patient whose intracranial pressure rose significantly after the introduction of theophylline treatment over three months, suggesting its potential role in managing low cerebrospinal fluid pressure states .

- Post-Dural Puncture Headache : Theophylline has been investigated as a treatment for post-dural puncture headache, with some studies indicating its effectiveness in alleviating symptoms associated with this condition .

- Potential Use in COVID-19

Case Study 1: Theophylline Toxicity

A notable case involved a patient who experienced severe toxicity from theophylline, leading to symptoms that mimicked septic shock. This case highlights the importance of monitoring serum levels closely during treatment to prevent adverse effects associated with supratherapeutic doses .

Case Study 2: Increased Intracranial Pressure

In another case study, a 23-year-old female patient treated with oral theophylline for refractory intracranial hypotension showed a measurable increase in intracranial pressure over time. This finding suggests that while the drug can be beneficial for certain neurological conditions, it may also pose risks if not monitored carefully .

Data Table: Summary of Clinical Applications

Mechanism of Action

Theophylline, 7-(3-guanidinopropyl)-, hemisulfate (salt) exerts its effects through multiple mechanisms. It acts as a phosphodiesterase inhibitor, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells. This results in bronchodilation, anti-inflammatory effects, and improved respiratory function. The compound also interacts with adenosine receptors, modulating neurotransmitter release and providing neuroprotective effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Physicochemical Parameters

*Estimated based on theophylline core + substituent and salt contributions.

- Solubility: The hemisulfate salt of the target compound significantly improves water solubility compared to unmodified theophylline, similar to 7-(hydroxymethyl)theophylline, which has 10-fold higher solubility than the parent drug . Xanthinol Nicotinate’s solubility is moderated by its nicotinate counterion, while branched derivatives like 7-(2-hydroxy-1-methylpropyl)theophylline exhibit lower solubility due to increased lipophilicity.

- LogP: The guanidinopropyl group in the target compound reduces lipophilicity (LogP ~ -0.5) compared to the parent theophylline (-0.02), favoring hydrophilic environments. In contrast, Xanthinol Nicotinate’s LogP (1.2) reflects its balanced amphiphilicity.

Pharmacokinetic and Metabolic Profiles

Table 2: Pharmacokinetic Comparison

- Prodrug Efficiency: 7-(Hydroxymethyl)theophylline fully converts to theophylline in vivo, whereas prodrugs with bulkier esters (e.g., pivaloyloxymethyl) show incomplete conversion (~14.5% intact residue) . The guanidinopropyl group in the target compound may resist premature hydrolysis, requiring specific enzymatic activation.

- Salt Impact: Hemisulfate salts, as seen in antiviral compounds like (IS,4R)-cis-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1 hemisulfate, improve stability and dissolution rates . This aligns with the target compound’s design for enhanced delivery.

Biological Activity

Theophylline, 7-(3-guanidinopropyl)-, hemisulfate (salt) is a derivative of theophylline, a well-known methylxanthine compound. This article explores its biological activity, including pharmacological effects, mechanisms of action, and clinical implications, supported by data tables and case studies.

Overview of Theophylline

Theophylline is a methylxanthine that exhibits various biological activities, primarily as a bronchodilator . It is used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound acts by relaxing bronchial smooth muscles and has additional effects on the cardiovascular and central nervous systems .

The biological activity of theophylline involves several mechanisms:

- Phosphodiesterase Inhibition : Theophylline inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) in cells. Elevated cAMP results in smooth muscle relaxation and bronchodilation.

- Adenosine Receptor Antagonism : It blocks adenosine receptors, which are involved in promoting bronchoconstriction. This antagonistic effect further contributes to its bronchodilatory properties.

- Anti-inflammatory Effects : Theophylline modulates inflammatory responses in the airways, reducing airway hyperreactivity and inflammation associated with respiratory diseases .

Pharmacokinetics

The pharmacokinetics of theophylline are characterized by:

- Absorption : Rapidly absorbed from the gastrointestinal tract.

- Distribution : Widely distributed throughout body tissues; volume of distribution varies based on factors such as age and liver function.

- Metabolism : Primarily metabolized in the liver; half-life ranges from 6 to 13 hours depending on individual patient factors like hepatic function and concurrent medications .

- Excretion : Excreted mainly through urine as metabolites.

Therapeutic Uses

Theophylline is primarily used for:

- Asthma Management : As a maintenance therapy to prevent asthma attacks.

- COPD Treatment : Helps alleviate symptoms and improve lung function.

- Diuretic Effects : Exhibits mild diuretic properties due to its influence on renal blood flow.

Case Study 1: Theophylline Toxicity Mimicking Septic Shock

A notable case involved a patient with COPD who developed signs of septic shock while on theophylline therapy. Initial treatments for pneumonia were ineffective, leading to further investigation. Serum levels revealed theophylline toxicity at 176 µmol/L, prompting discontinuation of the drug and management strategies including continuous renal replacement therapy (CRRT). This case highlights the importance of monitoring serum levels to prevent toxicity .

Case Study 2: Controlled Release Formulations

Research has demonstrated the development of controlled-release formulations of theophylline using hydroxypropyl methylcellulose (HPMC). Studies indicated that varying HPMC concentrations significantly influenced drug release rates, achieving sustained therapeutic effects while minimizing side effects associated with peak plasma levels .

Table 1: Pharmacokinetic Parameters of Theophylline

| Parameter | Value |

|---|---|

| Half-life | 6 - 13 hours |

| Therapeutic Range | 55 - 110 µmol/L |

| Toxic Range | >110 µmol/L |

| Volume of Distribution | Varies (age/liver function) |

Table 2: Effects of Theophylline on Respiratory Function

| Study | Outcome |

|---|---|

| Bronchodilation Study | Significant improvement in FEV1 |

| COPD Patient Study | Reduced exacerbation frequency |

| Asthma Management | Enhanced peak expiratory flow rate |

Q & A

Q. What are the established synthetic routes for Theophylline, 7-(3-guanidinopropyl)-, hemisulfate (salt), and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves modifying theophylline at the 7-position with a 3-guanidinopropyl group via nucleophilic substitution or coupling reactions. Key steps include:

- Pre-functionalization : Activation of theophylline's 7-position using halogenating agents (e.g., PCl₃ or SOCl₂) to generate a reactive intermediate.

- Guanidinylation : Reaction with 3-guanidinopropylamine under alkaline conditions (pH 9–11) to ensure nucleophilic attack .

- Salt formation : Neutralization with sulfuric acid in a 1:0.5 molar ratio to yield the hemisulfate salt.

- Optimization : Solvent selection (e.g., aqueous ethanol for solubility) and temperature control (60–80°C) significantly impact yield and purity. Post-synthesis purification via recrystallization or column chromatography is critical .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?

- Methodological Answer : Structural confirmation requires multi-technique validation:

- Elemental analysis : Quantifies C, H, N, and S to verify stoichiometry, particularly for the hemisulfate counterion .

- IR spectroscopy : Identifies characteristic peaks (e.g., xanthine C=O stretches at ~1700 cm⁻¹, guanidine N-H bends at ~1600 cm⁻¹) .

- LC-MS : Confirms molecular weight ([M+H]⁺ for the parent compound and sulfate adducts) and detects impurities. Use reverse-phase HPLC with a C18 column and 0.1% formic acid in acetonitrile/water gradients for separation .

- ¹H/¹³C NMR : Assigns substitution patterns (e.g., 7-position alkylation shifts theophylline's H-8 proton downfield) .

Advanced Research Questions

Q. How can researchers optimize solvent and temperature conditions during synthesis to minimize by-products?

- Methodological Answer : By-product formation (e.g., over-alkylation or oxidation) is mitigated by:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require strict anhydrous conditions. Aqueous-organic biphasic systems (e.g., water/ethanol) balance reactivity and solubility .

- Temperature gradients : Stepwise heating (e.g., 50°C for initial coupling, 70°C for completion) reduces side reactions.

- Real-time monitoring : Use TLC or in-situ IR to track reaction progress and terminate at optimal conversion .

Q. What strategies are recommended for resolving contradictions between spectroscopic data (e.g., NMR vs. IR) in structural elucidation?

- Methodological Answer : Contradictions often arise from dynamic equilibria (e.g., tautomerism in guanidine groups) or salt dissociation:

- Variable temperature NMR : Conduct experiments at 25°C and 60°C to identify tautomeric shifts .

- Ion-pair chromatography : Separate ionic species (e.g., free base vs. sulfate-associated forms) using alkyl sulfonate buffers in HPLC .

- Complementary techniques : Combine X-ray crystallography (for solid-state structure) with solution-state NMR to reconcile discrepancies .

Q. What methodologies are suitable for assessing the compound's stability under various physiological conditions?

- Methodological Answer : Stability studies should simulate physiological environments:

- pH-dependent degradation : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via HPLC-UV at 274 nm (theophylline’s λmax) .

- Oxidative stress : Expose to H₂O₂ (0.1–1 mM) and analyze for N-oxide by-products using high-resolution MS .

- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .

Q. How can researchers validate the bioactivity of this compound in adenosine receptor binding assays?

- Methodological Answer : Use competitive radioligand binding assays:

- Membrane preparation : Isolate A₁/A₂ receptors from rat brain homogenates via centrifugation (48,000 × g, 4°C).

- Assay conditions : Incubate with [³H]-DPCPX (A₁ antagonist) or [³H]-ZM241385 (A₂ antagonist) and varying compound concentrations.

- Data analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and compare to theophylline as a reference .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.